2,6-Dimethylcyclohexanol (CAS 5337-72-4) is a highly sterically hindered cyclic alcohol characterized by a cyclohexane ring with methyl groups at the 2 and 6 positions flanking the hydroxyl group. In procurement and material selection, this compound is primarily sourced when a generic secondary alcohol is insufficient due to unwanted side reactions, excessive hydrogen bonding, or lack of stereocontrol. Its unique steric bulk severely restricts the accessibility of the hydroxyl moiety, making it a specialized building block, a sterically demanding chiral auxiliary precursor, and a highly selective substrate in catalytic screening. Unlike unhindered analogs, its physical properties—such as reduced self-association and altered viscosity—dictate its specific handling and formulation requirements in non-polar environments [1].
Substituting 2,6-dimethylcyclohexanol with cyclohexanol or mono-substituted analogs like 2-methylcyclohexanol fundamentally alters process chemistry and application performance. In synthetic workflows, unhindered cyclohexanols undergo rapid, often uncontrolled esterification and oxidation, leading to poor selectivity when used as protecting groups or auxiliaries. The dual ortho-methyl substitution in 2,6-dimethylcyclohexanol introduces a rigid steric shield that drastically retards nucleophilic attack at the hydroxyl oxygen, ensuring stability under conditions where generic alcohols would degrade or react prematurely [1]. Furthermore, in formulation and biological screening contexts, the lack of dual flanking methyl groups eliminates the specific binding conformations required for targeted receptor modulation, rendering generic substitutes functionally inert [2].
In N-heterocyclic carbene-mediated transesterification workflows, the steric bulk of the secondary alcohol dictates the reaction kinetics. Quantitative studies demonstrate that while the mono-substituted 2-methylcyclohexanol achieves a 92% conversion rate within 120 minutes, the di-substituted 2,6-dimethylcyclohexanol reaches only 35% conversion under identical catalytic conditions[1]. This profound rate retardation highlights the compound's utility in highly selective synthetic pathways where the hydroxyl group must resist premature acylation.
| Evidence Dimension | Acylation conversion rate at 120 minutes |
| Target Compound Data | 35% conversion (2,6-Dimethylcyclohexanol) |
| Comparator Or Baseline | 92% conversion (2-Methylcyclohexanol) |
| Quantified Difference | 2.6-fold reduction in acylation rate |
| Conditions | N-heterocyclic carbene catalyst, methyl acetate, 120 minutes |
Procuring this specific di-substituted alcohol is essential for synthetic routes requiring a sterically protected hydroxyl group that resists rapid, uncontrolled esterification.
The dual methyl groups at the 2 and 6 positions significantly limit the polar surface area available for intermolecular hydrogen bonding. Thermodynamic measurements of apparent molar heat capacities in inert solvents (n-heptane) reveal that 2,6-dimethylcyclohexanol exhibits a severely reduced propensity to form hydrogen-bonded tetramers compared to unhindered cyclohexanol [1]. This steric suppression of self-association alters the compound's viscosity, volatility, and solubility profile, preventing the extensive aggregation seen in standard cyclic alcohols.
| Evidence Dimension | Propensity for hydrogen-bonded tetramer formation |
| Target Compound Data | Severely reduced tetramer population; lower free energy for self-association |
| Comparator Or Baseline | Extensive tetramer formation (Cyclohexanol) |
| Quantified Difference | Significant reduction in apparent molar heat capacity maximum associated with H-bonding |
| Conditions | Dilute solutions in n-heptane and n-decane at 25 °C |
Buyers formulating in non-polar solvents must select this hindered alcohol to avoid the viscosity increases and solubility issues caused by the extensive hydrogen-bonded networks of unhindered analogs.
In biological and pharmacological screening, the specific positioning of alkyl groups on the cyclohexanol ring is a critical determinant of activity. Electrophysiological assays on recombinant human GABAA receptors demonstrate that 30 μM of 2,6-dimethylcyclohexanol enhances submaximal GABA currents by approximately 3- to 4-fold. In stark contrast, unhindered cyclohexanol and mono-substituted 2-methylcyclohexanol show significantly lower enhancement under the same conditions [1]. Furthermore, the compound exhibits an in vivo EC50 of 13.1 μM in anesthetic models, confirming its specific structural necessity for high-potency receptor binding.
| Evidence Dimension | Enhancement of EC20 GABA currents at 30 μM |
| Target Compound Data | ~3- to 4-fold enhancement (2,6-Dimethylcyclohexanol) |
| Comparator Or Baseline | Minimal enhancement (Cyclohexanol and 2-Methylcyclohexanol) |
| Quantified Difference | Significantly higher receptor modulation potency |
| Conditions | Recombinant human GABAA (α1β2γ2s) receptors in Xenopus oocytes |
For procurement in pharmaceutical screening and neuroactive compound development, the precise 2,6-dimethyl substitution is non-negotiable for achieving target receptor efficacy.
Directly leveraging its sluggish acylation kinetics, 2,6-dimethylcyclohexanol is the optimal choice for synthesizing bulky chiral auxiliaries or protecting groups that must withstand aggressive downstream nucleophilic attacks without premature cleavage [1].
Due to its reduced self-association and limited hydrogen-bonding capabilities, this compound is highly suited for specialized solvent formulations, lubricants, or plasticizers where maintaining low viscosity and preventing alcohol aggregation is critical [2].
The extreme steric hindrance around the hydroxyl group makes 2,6-dimethylcyclohexanol a benchmark substrate for evaluating the steric sensitivity and selectivity of novel oxidation or esterification catalysts [1].
Because of its validated, high-potency positive modulation of GABAA receptors, this specific isomer mixture is an essential reference material and building block in the development of novel cyclohexanol-based general anesthetics and anxiolytics [3].
Flammable